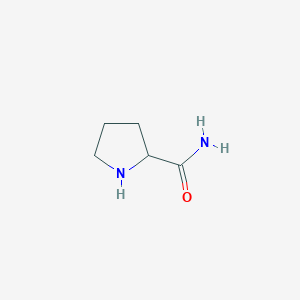

Pyrrolidine-2-carboxamide

概要

説明

Pyrrolidine-2-carboxamide is a heterocyclic organic compound featuring a five-membered ring containing nitrogen. This compound is of significant interest in medicinal chemistry due to its versatile biological activities and its role as a building block in the synthesis of various bioactive molecules .

準備方法

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with chloroformamide under basic conditions. Another method includes the cyclization of N-substituted amino acids .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyrrolidine-2-carbonitrile in the presence of a suitable catalyst. This method ensures high yield and purity of the final product .

化学反応の分析

Oxidation Reactions

The pyrrolidine ring and carboxamide group undergo oxidation under specific conditions. Common oxidizing agents target the nitrogen or carbon atoms in the ring, leading to ring-opening or functional group transformations.

Research Findings :

-

Oxidation of the pyrrolidine ring with KMnO₄ under acidic conditions generates pyrrolidine-2,5-dione, a cyclic diketone .

-

Chromium trioxide selectively oxidizes the carboxamide group, but over-oxidation can lead to degradation products .

Reduction Reactions

Reduction typically targets the carboxamide group or modifies substituents on the pyrrolidine ring.

Research Findings :

-

LiAlH₄ reduces the carboxamide to a primary alcohol, retaining the pyrrolidine ring .

-

Hydrogenation with Pd/C under mild conditions preserves stereochemistry, critical for chiral derivatives .

Substitution Reactions

The carboxamide group and pyrrolidine ring participate in nucleophilic substitution, enabling functionalization.

Research Findings :

-

Sulfonylation with quinoline-8-sulfonyl chloride produces inhibitors of respiratory syncytial virus (EC₅₀ = 2.3 µM) .

-

Microwave-assisted Paal-Knorr reactions introduce substituents with improved efficiency (53% average yield) .

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring participates in cycloaddition or ring-opening under catalytic conditions.

Research Findings :

-

Co₂(CO)₈-mediated Pauson-Khand reactions generate tricyclic scaffolds with antimicrobial activity .

-

Hydrolysis under strong acidic conditions is less favored due to competing decomposition pathways .

Stereoselective Modifications

Chiral centers in this compound enable stereocontrolled synthesis of bioactive molecules.

Research Findings :

-

Rhodium-catalyzed asymmetric hydrogenation achieves high enantioselectivity for thrombin inhibitors .

-

Enzymatic methods resolve racemic mixtures efficiently, critical for pharmaceutical applications .

Key Data Tables

Table 1: Comparative Reactivity of this compound

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄ | Diketone | High |

| Reduction | LiAlH₄ | Alcohol | Moderate |

| Sulfonylation | ArSO₂Cl | Sulfonamide | High |

Table 2: Yields in Catalytic Reactions

| Catalyst | Reaction | Yield (%) | Reference |

|---|---|---|---|

| Pd/C | Hydrogenation | 82 | |

| Co₂(CO)₈ | Pauson-Khand | 53 | |

| Rh-BINAP | Asymmetric H₂ | 95 |

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Pyrrolidine-2-carboxamide serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it suitable for developing new compounds with desired properties. This compound can be synthesized through methods such as the reaction of pyrrolidine with chloroformamide under basic conditions or via cyclization of N-substituted amino acids.

Biological Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound derivatives in cancer treatment. For instance, a novel derivative was shown to induce apoptosis in HepG2 cells, a model for hepatocellular carcinoma. The compound exhibited dose-dependent toxicity, with an IC50 value of 62.5 µg/mL after 24 hours and 125 µg/mL after 48 hours of treatment .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Cell Line | Effect |

|---|---|---|---|

| Compound A | 62.5 (24h) | HepG2 | Induces apoptosis |

| Compound B | 125 (48h) | HepG2 | Inhibits cell growth |

Antimicrobial Properties

this compound derivatives have also shown promising antimicrobial activity. A study synthesized thirty-two new sulphonamide derivatives that exhibited significant antiplasmodial effects against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 µM .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 10b | 2.40 | Antiplasmodial |

| Compound 10c | 6.48 | Antioxidant |

| Compound 10o | 4.32 | Antioxidant |

Medicinal Chemistry

Enzyme Inhibition

this compound has been identified as a novel inhibitor of enoyl acyl carrier protein reductase (InhA), which is crucial for tuberculosis treatment. Structural optimization has led to over a 160-fold increase in activity compared to initial compounds.

Case Study: InhA Inhibition

- Mechanism : Inhibition of enoyl acyl carrier protein reductase

- Activity Increase : Over 160-fold compared to initial compounds

- Potential Application : Tuberculosis treatment

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in pharmaceutical production and the development of new materials. Its unique chemical properties enable it to participate in various reactions that lead to the formation of bioactive molecules essential for drug development.

作用機序

The mechanism of action of pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

類似化合物との比較

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Prolinol

Comparison: Pyrrolidine-2-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, this compound exhibits different reactivity and stability profiles. Prolinol, another similar compound, differs in its hydroxyl functional group, which affects its solubility and interaction with biological targets .

生物活性

Pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by case studies and research findings.

Overview of Biological Activities

This compound and its derivatives have been evaluated for various biological activities, including:

- Anticancer Activity

- Antimicrobial Activity

- Enzyme Inhibition

- Anti-inflammatory Effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a novel series of pyrrolidine aryl carboxamide derivatives demonstrated potent anticancer effects comparable to established drugs like OSU-2S. Specifically, compound 10m was found to be significantly more effective than Sorafenib in hepatocellular carcinoma (HCC) models, inducing apoptosis and inhibiting cancer cell migration through mechanisms involving protein kinase C delta (PKCδ) activation and cell cycle arrest .

Case Study: Compound 10m

- Mechanism : Induces apoptosis via PKCδ activation.

- Comparison : 2-fold more potent than Sorafenib in HCC.

- Safety Profile : Safer on normal cells compared to traditional chemotherapeutics.

Antimicrobial Activity

This compound derivatives also exhibit promising antimicrobial properties. A study synthesized thirty-two new sulphonamide pyrrolidine carboxamide derivatives, which showed significant antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 µM. Additionally, these compounds demonstrated antioxidant capabilities by scavenging DPPH radicals .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 10b | 2.40 | Antiplasmodial |

| 10c | 6.48 | Antioxidant |

| 10o | 4.32 | Antioxidant |

Enzyme Inhibition

The compound has been identified as a novel inhibitor of enoyl acyl carrier protein reductase (InhA), a target for tuberculosis treatment. Pyrrolidine carboxamides were shown to inhibit InhA with improved potency through structural optimization, achieving over a 160-fold increase in activity compared to initial compounds .

Table 2: InhA Inhibition Potency

| Compound | Binding Affinity (nM) | Enzyme Target |

|---|---|---|

| Compound A | 25 | InhA |

| Compound B | 15 | InhA |

Research Findings and Insights

- Diverse Pharmacological Profiles : Pyrrolidine derivatives have been linked to various therapeutic actions, including anti-inflammatory and anticonvulsant effects .

- Safety and Efficacy : Compounds such as those derived from this compound have shown favorable safety profiles in preclinical studies, making them viable candidates for further development in cancer therapies .

- Potential for Drug Development : The structural versatility of pyrrolidine allows for modifications that can enhance biological activity and selectivity towards specific targets, paving the way for new drug discoveries .

特性

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide impact hepatocellular carcinoma cells?

A1: Research indicates that this specific this compound derivative inhibits the growth of HepG2 cells (a human hepatocellular carcinoma cell line) in a dose- and time-dependent manner. [, ] This effect is attributed to the compound's ability to induce apoptosis, a form of programmed cell death, in these cancer cells. [, ] Further investigation revealed that this compound modulates the expression of various genes involved in apoptosis, including those belonging to the TNF, BCL2, IAP, and caspase families. [] This suggests that the compound affects both the extrinsic and intrinsic apoptotic signaling pathways. []

Q2: What is the molecular formula and weight of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide?

A2: The molecular formula for this compound is C12H14O5N2S, and its molecular weight is 310.33 g/mol. []

Q3: How was the structure of (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]this compound confirmed?

A3: While specific characterization methods weren't detailed in the provided research for this compound, similar compounds were confirmed using techniques like NMR spectroscopy and elemental analysis. [, , , , ]

Q4: Was the stability of vildagliptin, a this compound drug, investigated under various conditions?

A4: Yes, research extensively explored the stability of vildagliptin. It was found to degrade under acidic, basic, and oxidative conditions, particularly at elevated temperatures. [] Degradation kinetics followed pseudo-first-order kinetics. [] Furthermore, the study examined its stability in the presence of excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone, revealing interactions mainly affecting the -NH- and CO groups of the drug molecule. []

Q5: Can this compound derivatives act as organocatalysts?

A5: Yes, certain derivatives, like (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]this compound, demonstrate organocatalytic activity in direct asymmetric aldol reactions. []

Q6: Did researchers use computational methods to understand the binding of antagonists to the human V2-renal vasopressin receptor?

A6: Yes, molecular modeling was employed to visualize the binding site of six nonpeptide antagonists, including SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide)]. [] These models revealed that the binding site of these antagonists partially overlaps with that of arginine vasopressin, the natural ligand. [] Importantly, the models suggested that while arginine vasopressin binds to the extracellular surface of the V2 receptor, nonpeptide antagonists penetrate deeper into the receptor's transmembrane region. []

Q7: How does modifying the hydroxyl group in (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)this compound impact its properties?

A7: Replacing the hydroxyl group with heterocycles in this compound led to improved chemical stability and pharmacokinetic profiles without significantly compromising its in vitro potency as a thrombin inhibitor. [] This modification strategy resulted in the identification of compound 10, which showed good selectivity over related serine proteases and in vivo efficacy in a rat arteriovenous shunt model. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。